An In-Depth Technical Guide to 2-(1H-Pyrrol-1-yl)Phenol: Discovery, Synthesis, and Characterization
An In-Depth Technical Guide to 2-(1H-Pyrrol-1-yl)Phenol: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)phenol, a biphenyl-like aromatic compound featuring a phenol ring substituted with a pyrrole moiety. While the specific initial discovery of this compound is not extensively documented in readily available literature, its synthesis falls under well-established and historically significant organic reactions. This document details the most probable synthetic routes, including the Paal-Knorr synthesis and the Ullmann condensation, providing generalized experimental protocols for each. Furthermore, a summary of its physicochemical and spectroscopic data is presented for ease of identification and characterization. The potential biological significance of 2-(1H-pyrrol-1-yl)phenol is also discussed in the context of the known pharmacological activities of related N-arylpyrroles and phenolic compounds.
Discovery and Background
The direct historical account of the first synthesis of 2-(1H-pyrrol-1-yl)phenol is not prominently featured in scientific literature. However, its structural components and the methods for their assembly are rooted in foundational organic chemistry. The development of synthetic methodologies in the late 19th and early 20th centuries, particularly the Paal-Knorr pyrrole synthesis and the Ullmann condensation, provided the chemical tools necessary for the creation of such N-aryl heterocyclic compounds.
The Paal-Knorr synthesis , first reported in 1884, is a fundamental method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3][4][5] The Ullmann condensation , discovered in the early 1900s, allows for the formation of carbon-heteroatom bonds, including the C-N bond, through a copper-catalyzed reaction between an aryl halide and an amine or alcohol.[6][7][8][9] These reactions laid the groundwork for the synthesis of a vast array of N-arylpyrroles, a class of compounds that has since been explored for various applications, including in medicinal chemistry and materials science.
The biological importance of N-arylpyrroles is significant, with various derivatives exhibiting a broad range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[10][11][12] Phenolic compounds are also well-known for their antioxidant and other health-beneficial effects.[13][14][15][16][17] The combination of these two pharmacophores in 2-(1H-pyrrol-1-yl)phenol suggests its potential for biological activity.
Synthesis Methodologies
The synthesis of 2-(1H-pyrrol-1-yl)phenol can be approached through several established methods. The two most prominent and logical routes are the Paal-Knorr synthesis and the Ullmann condensation.
Paal-Knorr Synthesis
This method involves the reaction of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a stable precursor to succinaldehyde), with 2-aminophenol.[18]
Reaction:
Experimental Protocol (General):
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Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of ethanol and a catalytic amount of acid (e.g., HCl).
-
Addition of Dicarbonyl: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent is used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Caption: Paal-Knorr Synthesis of 2-(1H-Pyrrol-1-yl)phenol.
Ullmann Condensation
This approach involves the copper-catalyzed cross-coupling of an o-halophenol (e.g., 2-bromophenol or 2-iodophenol) with pyrrole.[6][7][8][9][19]
Reaction:
Experimental Protocol (General):
-
Reactant Mixture: To a Schlenk flask, add the o-halophenol (1.0 equivalent), pyrrole (1.0-1.5 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-160 °C) for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Ullmann Condensation for 2-(1H-Pyrrol-1-yl)phenol Synthesis.
Data Presentation
The following tables summarize the key quantitative data for 2-(1H-pyrrol-1-yl)phenol.[20]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| CAS Number | 32277-91-1 |
| IUPAC Name | 2-(1H-pyrrol-1-yl)phenol |
| Synonyms | 1-(2-Hydroxyphenyl)pyrrole, N-(2-Hydroxyphenyl)pyrrole |
| Appearance | Not specified (likely a solid at room temperature) |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data available in spectral databases.[20] |
| ¹³C NMR | Data available in spectral databases. |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 159. Key fragments at m/z = 130, 131.[20] |
| Infrared (IR) Spectroscopy | Expected characteristic peaks: Broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), and C-N stretching.[21][22] |
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of 2-(1H-pyrrol-1-yl)phenol are limited, the activities of related N-arylpyrroles and phenolic compounds provide a basis for predicting its potential pharmacological relevance.
-
Antimicrobial Activity: N-arylpyrroles have been investigated as broad-spectrum antimicrobial agents.[10][11] The pyrrole ring is a key structural motif in several natural and synthetic antimicrobial compounds. Phenolic compounds also exhibit well-documented antimicrobial properties.[14][16][17] Therefore, 2-(1H-pyrrol-1-yl)phenol is a candidate for antimicrobial screening.
-
Anticancer Activity: Many pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][23] Phenolic compounds are also known to possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[13][15][24] The combined structure of 2-(1H-pyrrol-1-yl)phenol makes it a molecule of interest for cancer research.
The potential mechanisms of action could involve various signaling pathways commonly modulated by phenolic and N-aryl compounds.
Caption: Potential Biological Activities of 2-(1H-Pyrrol-1-yl)phenol.
Conclusion
2-(1H-Pyrrol-1-yl)phenol is a readily accessible N-arylpyrrole derivative with potential for biological activity. While its specific discovery is not well-documented, its synthesis can be reliably achieved through established methods like the Paal-Knorr synthesis and Ullmann condensation. The presence of both a phenol and a pyrrole moiety suggests that this compound may exhibit interesting pharmacological properties, warranting further investigation into its antimicrobial, anticancer, and other potential therapeutic applications. This guide provides a foundational understanding for researchers interested in the synthesis, characterization, and exploration of this and related compounds.
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- 21. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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